REACTION_CXSMILES
|
CN(C)CCN(C)C.C([Li])(CC)C.[CH3:14][O:15][C:16]1[CH:28]=[CH:27][CH:26]=[CH:25][C:17]=1[C:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])=[O:19].[S:29](=[O:31])=[O:30].C([O-])(=O)C.[Na+].[NH2:37]OS(O)(=O)=O>C1COCC1.C1CCCCC1>[NH2:37][S:29]([C:25]1[CH:26]=[CH:27][CH:28]=[C:16]([O:15][CH3:14])[C:17]=1[C:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])=[O:19])(=[O:31])=[O:30] |f:4.5|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)N(CC)CC)C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at -60° C. or below
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below -50° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with 450 ml of hexane
|
Type
|
CUSTOM
|
Details
|
the solid material which had separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml of water
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The white solid which separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=C(C(=O)N(CC)CC)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.04 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |